

A Technical Guide to Histo-Blood Group Antigens and Their Foundational Disaccharides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blood group H disaccharide*

Cat. No.: *B15548154*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the major histo-blood group antigen (HBGA) systems, focusing on their foundational disaccharide precursors and the enzymatic pathways that lead to their synthesis. It includes detailed experimental protocols for their study and quantitative data on their interactions, designed to serve as a valuable resource for research and development in glycobiology and related fields.

Introduction to Histo-Blood Group Antigens (HBGAs)

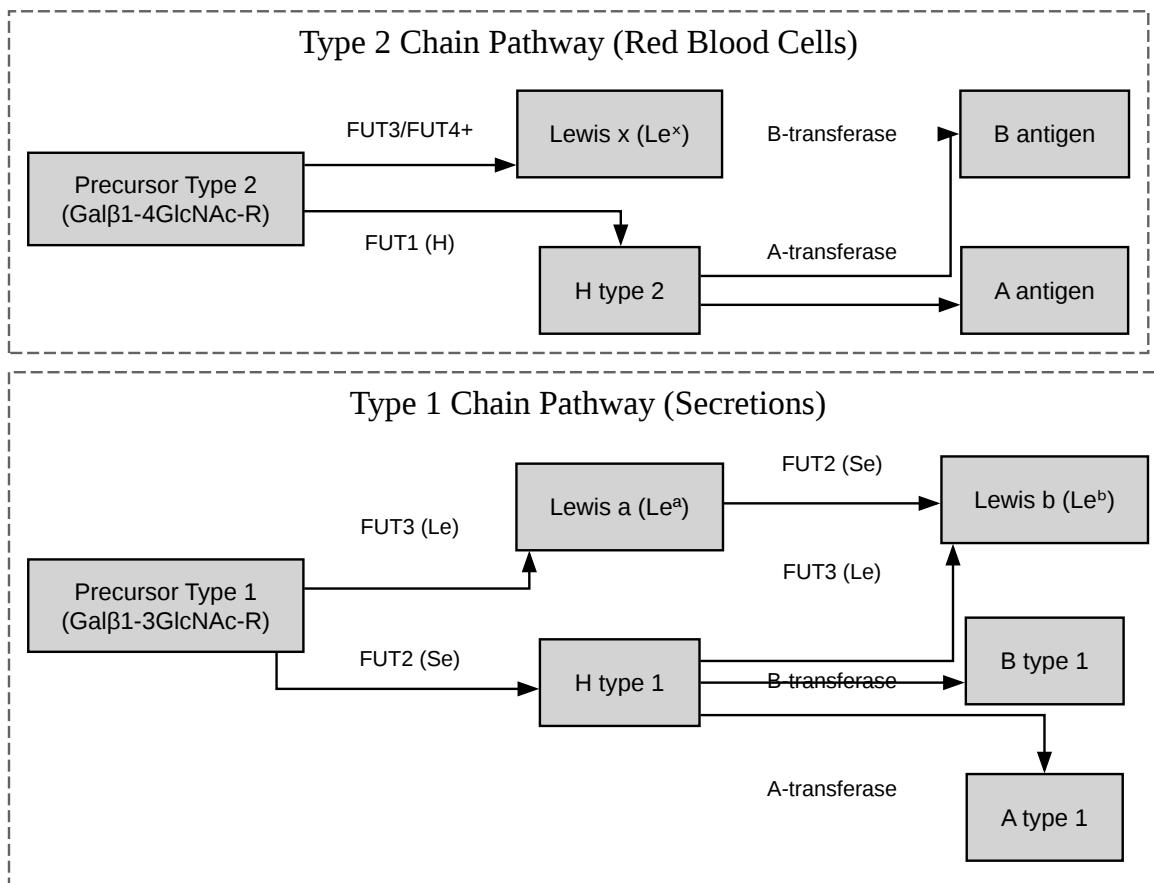
Histo-blood group antigens are complex carbohydrate structures, primarily oligosaccharides, found on the surface of red blood cells, epithelial cells of the respiratory, digestive, and genitourinary tracts, and as free molecules in bodily secretions like saliva and milk.^{[1][2]} Their synthesis is a stepwise process involving the sequential addition of monosaccharides to precursor disaccharide chains, catalyzed by a series of genetically determined glycosyltransferases.^{[1][3][4]} These antigens are not only critical in transfusion and transplantation medicine but also serve as receptors for a variety of pathogens, including viruses and bacteria, making them key targets in drug development and disease research.^{[5][6]} ^{[7][8]}

Foundational Disaccharide Precursors

The structural diversity of HBGAs arises from a limited number of core disaccharide structures, known as precursor chains. These chains are typically attached to either proteins (forming glycoproteins) or lipids (forming glycosphingolipids).^[9] The most common precursors for the ABH and Lewis systems are Type 1 and Type 2 chains.^[10]

Precursor Chain	Disaccharide Structure	Linkage	Primary Location
Type 1	Galactose- β -1,3-N-acetylglucosamine	Gal β 1-3GlcNAc	Secretions, epithelial cells
Type 2	Galactose- β -1,4-N-acetylglucosamine	Gal β 1-4GlcNAc	Red blood cells, epithelial cells
Type 3	Galactose- β -1,3-N-acetylgalactosamine	Gal β 1-3GalNAc	O-glycans
Type 4	Galactose- β -1,3-N-acetylgalactosamine	Gal β 1-3GalNAc	Glycosphingolipids (globo-series)

Biosynthetic Pathways of Major HBGA Systems


The synthesis of specific antigens is determined by the expression of functional glycosyltransferase enzymes encoded by several key gene loci: FUT1 (H), FUT2 (Se), ABO, FUT3 (Le), and others.

The ABH and Lewis Systems

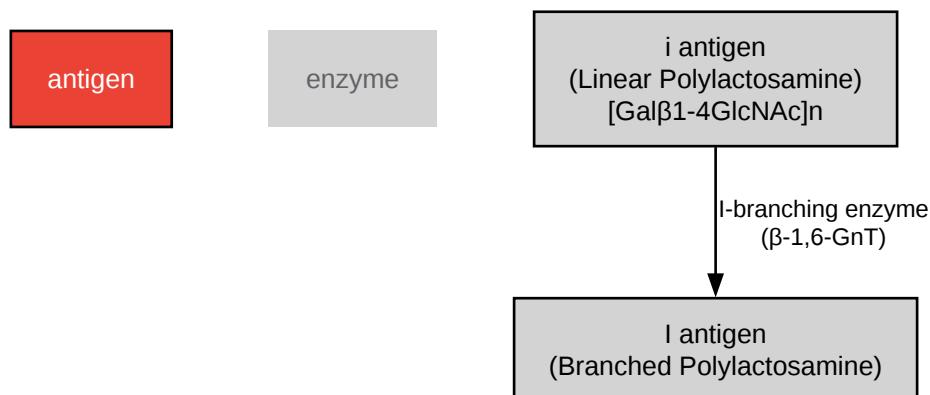
The ABH and Lewis antigens are intricately linked through a shared biosynthetic pathway starting from Type 1 and Type 2 precursors. The process is governed by the interplay between fucosyltransferases and the A/B glycosyltransferases.

- **H Antigen Synthesis:** The crucial first step is the creation of the H antigen, which is the direct precursor for A and B antigens.^{[4][10]} This is catalyzed by α -1,2-fucosyltransferases that add a fucose molecule to the terminal galactose of the precursor chain.
 - On Type 2 chains (on red blood cells), this is performed by FUT1 (H enzyme).^{[10][11]}

- On Type 1 chains (in secretions), this is performed by FUT2 (Secretor or Se enzyme).[10]
[11] Individuals lacking a functional FUT2 gene are termed "non-secretors." [1][4]
- A and B Antigen Synthesis: Once the H antigen is formed, the A- or B-transferases, encoded by the ABO gene, can act upon it.[2][3]
 - A-transferase adds an N-acetylgalactosamine (GalNAc) residue.[10]
 - B-transferase adds a D-galactose (Gal) residue.[10]
 - Individuals with the O allele have an inactive transferase, leaving the H antigen unmodified.[2]
- Lewis Antigen Synthesis: The Lewis antigens (Le^a, Le^b, Le^x, Le^y) are synthesized by α-1,3/1,4-fucosyltransferases, primarily FUT3 (Lewis enzyme), which adds a fucose to the N-acetylgalcosamine (GlcNAc) residue of the precursor chain.[12][13][14]
 - Lewis a (Le^a) is formed by adding fucose to a Type 1 chain.[1][15]
 - Lewis b (Le^b) is formed when both FUT2 and FUT3 are active, adding fucose to both the galactose and GlcNAc of a Type 1 chain.[1][13]
 - Lewis x (Le^x) and Lewis y (Le^y) are the structural isomers of Le^a and Le^b, formed on Type 2 chains.[15]

enzyme

antigen

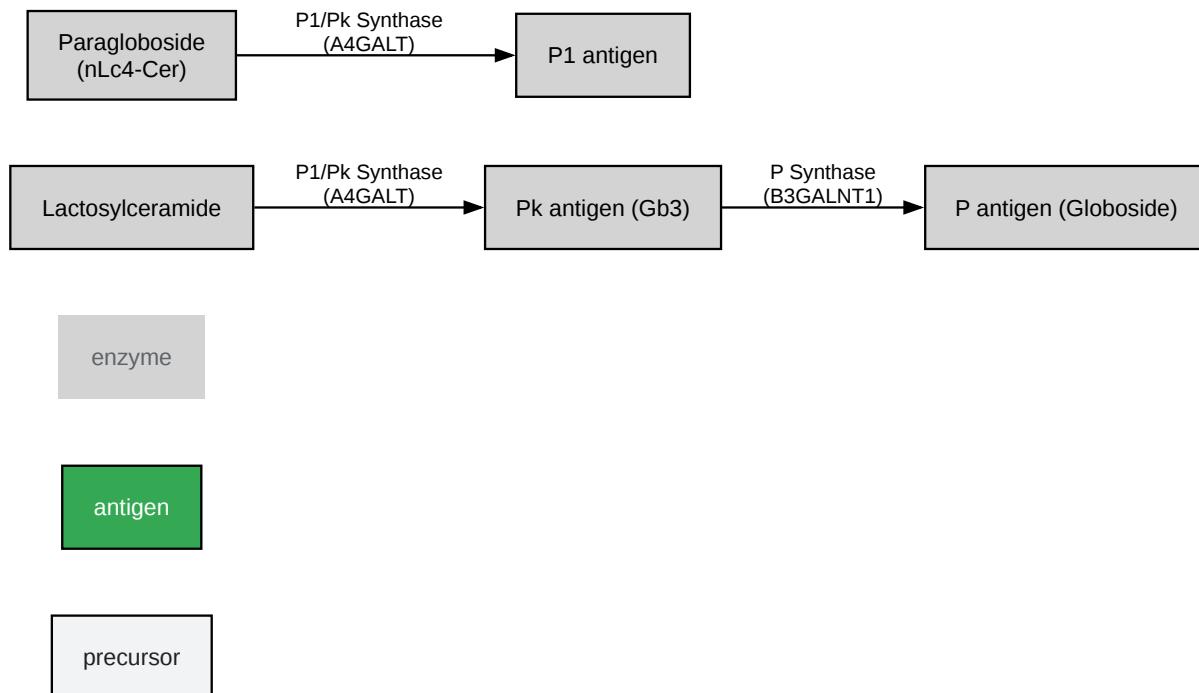

precursor

[Click to download full resolution via product page](#)

Biosynthesis of ABH and Lewis Antigens.

The Ii Blood Group System

The I and i antigens are not encoded by allelic genes but represent a developmental transition. [16] The "i" antigen is a linear, unbranched polylactosamine chain (repeating Type 2 units), prevalent on fetal red blood cells.[17] Postnatally, the "I" antigen is formed by the action of an I-branched enzyme (a β -1,6-N-acetylglucosaminyltransferase), which creates a branched polylactosamine structure.[17][18] Thus, the branched I antigen is formed at the expense of its linear i precursor.[16]


[Click to download full resolution via product page](#)

Conversion of i antigen to I antigen.

The P1PK and GLOB Systems

Antigens of the P1PK and GLOB systems are glycosphingolipids synthesized from lactosylceramide.[9] The coordinated action of at least seven different glycosyltransferases leads to the formation of a complex set of 13 related antigens.[5][6]

- P1PK System: The Pk and P1 antigens are synthesized by α -1,4-galactosyltransferase (also known as P1/Pk synthase), encoded by the A4GALT gene.[19][20]
 - Pk antigen (also known as Gb3) is formed by adding an α -1,4-linked galactose to lactosylceramide.
 - P1 antigen is formed by adding the same Gal α 1-4Gal structure to a paragloboside (neolactoseries) precursor.[19]
- GLOB System: The P antigen (globoside) is synthesized from the Pk antigen by the addition of a β -1,3-linked N-acetylgalactosamine, a reaction catalyzed by P synthase.[19]

[Click to download full resolution via product page](#)

Simplified biosynthesis of P1PK and GLOB antigens.

Quantitative Data: Antigen-Pathogen Interactions

HBGAs are well-established binding targets for many pathogens. The affinity of these interactions can determine host susceptibility.^{[7][21]} Noroviruses, a major cause of gastroenteritis, show distinct binding profiles to different HBGAs.^[7] Quantitative binding data, often measured via mass spectrometry or surface plasmon resonance, is crucial for developing antiviral strategies.

Table 1: Intrinsic Affinities ($K_{a,int}$) of Norovirus VA387 Capsid Complexes for HBGA Oligosaccharides

HBGA Ligand	Precursor Type	Affinity for P Particle (M ⁻¹)	Affinity for VLP (M ⁻¹)
A trisaccharide	-	1900 ± 100	4000 ± 200
B trisaccharide	-	2300 ± 100	3600 ± 200
H disaccharide	Type 2	500 ± 100	Not Determined
A tetrasaccharide	Type 6	1700 ± 100	2800 ± 100
B tetrasaccharide	Type 6	1700 ± 100	2500 ± 100
Lewis b	Type 1	1400 ± 100	Not Determined
Lewis y	Type 2	1500 ± 100	Not Determined

Data sourced from electrospray ionization mass spectrometry (ESI-MS) measurements.[\[22\]](#)

Experimental Protocols for HBGA Analysis

The structural analysis and quantification of HBGAs require specialized biochemical techniques. Below are outlines of key experimental protocols.

Mass Spectrometry (MS) for Glycan Analysis

MS is a powerful tool for determining the mass, and thus the composition, of glycan structures. [\[23\]](#) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a commonly used technique.[\[23\]](#)

Objective: To determine the mass of purified glycan structures released from glycoproteins or glycolipids.

Methodology Outline:

- Sample Preparation:

- Glycan Release: N-glycans are enzymatically released from glycoproteins using PNGase F.[24][25] O-glycans are typically released via chemical methods like β -elimination. Glycolipids may be analyzed intact or their glycans released by endoglycoceramidases.
- Purification: Released glycans are purified from peptides and salts, often using solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase.[24]
- Derivatization (Optional): To improve ionization efficiency, glycans can be permethylated or labeled with a fluorescent tag.[26]
- Matrix Preparation: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) for neutral glycans, is dissolved in a solvent like 50% acetonitrile/0.1% trifluoroacetic acid to a concentration of ~10 mg/mL.[23]
- Target Plate Spotting (Dried-Droplet Method):
 - Mix 1 μ L of the purified glycan sample (e.g., 10 pmol/ μ L) with 3 μ L of the matrix solution. [23]
 - Spot ~1.5 μ L of the mixture onto the MALDI target plate.[23]
 - Allow the spot to air-dry completely at room temperature, forming co-crystals of matrix and analyte.[23]
- Data Acquisition:
 - Insert the target plate into the MALDI-TOF mass spectrometer.
 - Acquire spectra, typically in positive ion mode for neutral glycans (detecting $[M+Na]^+$ adducts) or negative ion mode for acidic (sialylated) glycans.[23]
- Data Analysis: The resulting spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the glycans. The mass can be used to deduce the monosaccharide composition. Tandem MS (MS/MS) can be used for structural sequencing.[26]

Workflow for MALDI-TOF MS Glycan Analysis.

High-Performance Thin-Layer Chromatography (HPTLC) of Glycolipids

HPTLC is a planar chromatography technique used to separate different classes of lipids, including the glycosphingolipids that carry many HBGAs, based on their polarity.[\[27\]](#)

Objective: To separate and visualize HBGA-carrying glycosphingolipids from a total lipid extract.

Methodology Outline:

- **Sample Preparation:** Extract total lipids from cells or tissues using a solvent system like chloroform:methanol (e.g., 2:1, v/v).
- **HPTLC Plate Preparation:** Use a silica gel 60 HPTLC plate. Mark the origin for sample application with a pencil.[\[28\]](#)
- **Sample Application:** Apply 1-5 µg of the lipid extract as a small spot or band onto the origin using a microsyringe.[\[28\]](#)
- **Chromatogram Development:**
 - Place the plate in a TLC developing chamber pre-saturated with the vapor of the mobile phase.[\[28\]](#)
 - A common solvent system for neutral glycolipids is chloroform:methanol:water (e.g., 60:35:8, v/v/v).
 - Allow the solvent front to migrate up the plate until it is ~1 cm from the top edge.
 - Remove the plate and dry completely with a hair dryer.[\[28\]](#)
- **Visualization:**
 - Spray the dried plate with a visualizing reagent.
 - Orcinol-sulfuric acid reagent: (For all neutral glycosphingolipids) Spray the plate and heat at 110°C for 5-10 minutes. Glycolipids will appear as purple-violet bands.[\[28\]](#)[\[29\]](#)

- Resorcinol-HCl reagent: (Specific for sialic acid-containing gangliosides) Spray and heat at 95°C. Gangliosides appear as blue-violet bands.[28][29]
- Analysis: Identify the separated lipids by comparing their migration distance (R_f value) to that of known standards run on the same plate.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay used to detect and quantify the presence of a specific antigen.[30][31][32] A competitive ELISA can be used to determine the concentration of a specific HBGA in a sample.

Objective: To quantify the amount of a specific HBGA (e.g., Blood Group A antigen) in a biological sample like saliva.

Methodology Outline:

- Plate Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for the target antigen (e.g., anti-A antibody). Incubate and then wash to remove unbound antibody.
- Blocking: Block any remaining non-specific binding sites on the plate surface with a blocking buffer (e.g., bovine serum albumin or non-fat milk). Incubate and wash.
- Competition Reaction:
 - Prepare a mixture containing the biological sample (with an unknown amount of A antigen) and a known, fixed amount of enzyme-conjugated A antigen (e.g., A-trisaccharide-HRP conjugate).[33]
 - Add this mixture to the coated and blocked wells. The free antigen in the sample will compete with the enzyme-conjugated antigen for binding to the capture antibody.[33][34]
 - Incubate to allow binding to reach equilibrium, then wash thoroughly to remove all unbound components.
- Signal Development: Add an appropriate enzyme substrate (e.g., TMB for HRP). The enzyme bound to the plate will convert the substrate into a colored product.

- Measurement: Stop the reaction (e.g., with dilute sulfuric acid) and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
- Analysis: The signal intensity is inversely proportional to the concentration of the antigen in the original sample. A standard curve is generated using known concentrations of the free antigen to determine the concentration in the unknown sample.[33]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Histo-blood group antigens: a common niche for norovirus and rotavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biosynthesis of ABO and related antigens - Glyclopedia [glyclopedia.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P1PK, GLOB, and FORS blood group systems and GLOB collection: biochemical and clinical aspects. Do we understand it all yet? [pubmed.ncbi.nlm.nih.gov]
- 7. The histo-blood group antigens of the host cell may determine the binding of different viruses such as SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of ABO glycolipids - Glyclopedia [glyclopedia.eu]
- 10. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reactome | ABO blood group biosynthesis [reactome.org]
- 12. Reactome | Lewis blood group biosynthesis [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

- 15. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The gene encoding the I blood group antigen: review of an I for an eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Biosynthesis of blood group I and i antigens in rat tissues. Identification of a novel beta 1-6-N-acetylglucosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. daneshyari.com [daneshyari.com]
- 20. P1PK blood group system - Wikipedia [en.wikipedia.org]
- 21. ashpublications.org [ashpublications.org]
- 22. academic.oup.com [academic.oup.com]
- 23. 聚糖的质谱 [sigmaaldrich.com]
- 24. zenodo.org [zenodo.org]
- 25. Recent Advances in the Mass Spectrometry Methods for Glycomics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aspariaglycomics.com [aspariaglycomics.com]
- 27. Analysis of Neutral Lipids, Phospholipids, Glycolipids, and Total Lipids by High-Performance Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 28. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 30. my.clevelandclinic.org [my.clevelandclinic.org]
- 31. Enzyme-Linked Immunosorbent Assay: Overview & Application [excedr.com]
- 32. ELISA - Wikipedia [en.wikipedia.org]
- 33. Enzyme-linked immunosorbent assay for the detection of substances that carry blood group A specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
- To cite this document: BenchChem. [A Technical Guide to Histo-Blood Group Antigens and Their Foundational Disaccharides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548154#histo-blood-group-antigens-and-their-foundational-disaccharides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com